PI3KD/V-IN-01 was developed through a series of synthetic pathways aimed at optimizing its efficacy and selectivity for the PI3Kδ isoform. It falls under the category of small molecule inhibitors and is classified as a pyrazolo[3,4-d]pyrimidine derivative. This compound has been evaluated for its biological activity against various cancer cell lines and has shown promising results in preclinical studies.
The synthesis of PI3KD/V-IN-01 involves several key steps that utilize advanced organic chemistry techniques. The primary synthetic route includes:
Technical details indicate that microwave-assisted synthesis techniques have been employed to improve yields and reduce reaction times during certain steps of the synthesis process .
The molecular structure of PI3KD/V-IN-01 can be represented by its chemical formula, which includes multiple functional groups contributing to its biological activity.
The three-dimensional conformation of PI3KD/V-IN-01 allows for optimal interaction with the active site of PI3Kδ, as demonstrated by docking studies that predict its binding mode .
PI3KD/V-IN-01 undergoes various chemical reactions that are critical for its activity as an inhibitor:
The mechanism of action for PI3KD/V-IN-01 involves:
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
PI3KD/V-IN-01 has several promising applications in scientific research and medicine:
The ongoing research into this compound continues to reveal its potential across various therapeutic areas, highlighting its importance in modern pharmacology .
PI3KD/V-IN-01 is a potent dual-target inhibitor featuring an aminothiazole scaffold as its core structural motif (Fig. 1A) [4] [7]. This scaffold was strategically selected and optimized through medicinal chemistry to achieve simultaneous inhibition of PI3Kδ (Class I) and Vps34 (Class III PI3K). The compound incorporates:
PI3KD/V-IN-01 functions as a competitive antagonist of ATP binding, as confirmed by kinetic assays using varying ATP concentrations. Key findings include:
Target | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
---|---|---|---|
PI3Kδ | 8 | 1.2 × 10⁷ | 0.02 |
Vps34 | 22 | 8.5 × 10⁶ | 0.05 |
PI3KD/V-IN-01 exhibits nanomolar potency against both targets across biochemical and cellular systems:
Cell Line | Cancer Type | PI3KD/V-IN-01 | CAL-101 (PI3Kδ) | Vps34-IN-1 |
---|---|---|---|---|
MV4-11 | AML (FLT3-ITD+) | 0.12 | >10 | 2.1 |
MOLM-13 | AML (FLT3-ITD+) | 0.15 | >10 | 1.8 |
OCI-AML-3 | AML | 0.24 | 2.4 | 3.5 |
HS505T | CLL | 0.41 | >10 | 1.2 |
The inhibitor demonstrates >100-fold selectivity for PI3Kδ and Vps34 over other PI3K isoforms and kinases:
X-ray crystallography and molecular modeling reveal key interactions enabling dual inhibition:
Structural comparisons indicate that PI3KD/V-IN-01 exploits evolutionary convergences in the ATP-binding pockets of PI3Kδ and Vps34, while steric clashes with PI3Kα’s larger gatekeeper residue (Ile800 vs. Met742 in PI3Kδ) contribute to selectivity [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1